![molecular formula C15H16ClNO B2798804 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol CAS No. 1183115-88-9](/img/structure/B2798804.png)

4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

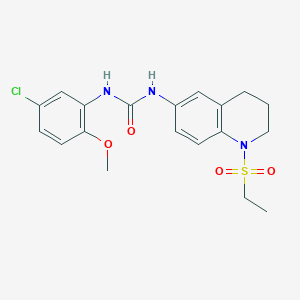

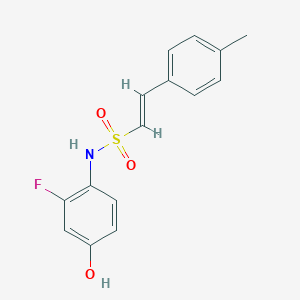

4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol is a chemical compound with the molecular formula C15H16ClNO . It has an average mass of 261.747 Da and a monoisotopic mass of 261.092041 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with a chlorine atom at the 4th position and a 2-methylbenzylamino group at the 2nd position .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 261.75 and a molecular formula of C15H16ClNO .科学的研究の応用

Fluorescence Detection of Cysteine

4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol (1) was studied for its aggregation-induced emission (AIE) characteristics. A derivative of this compound, 2 (4-chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenyl acrylate), was developed for fluorescence turn-on detection of cysteine (Cys), demonstrating significant selectivity and detection limits for Cys in a serum sample (Liu, Wang, Xiang, & Tong, 2015).

Antimicrobial and Antidiabetic Activities

4-Aminophenol derivatives, including 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, were synthesized and tested for their antimicrobial and antidiabetic activities. These compounds showed broad-spectrum activities against various strains, including Staphylococcus aureus and Bacillus subtilis. They also exhibited significant inhibition of amylase and glucosidase, indicating potential antidiabetic applications (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).

Synthesis and Structure in Metal Complexes

The synthesis and structure of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its transition metal complexes were explored. The ligand's coordination to various metal ions via OH groups and the azomethine nitrogen atom was characterized, demonstrating moderate in vitro activity of Cu(II) complex against the HeLa cell line (Abbas, Shabir, Saeed, Tirmizi, Echeverría, Piro, & Erben, 2020).

Corrosion Inhibition

Several amine derivative compounds including 2-{[(4-hydroxyphenyl)amino]methyl}phenol were synthesized and investigated for their corrosion inhibition performances on mild steel in an acidic medium. Their protective effect against corrosion was confirmed through electrochemical measurements and surface analysis (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

特性

IUPAC Name |

4-chloro-2-[[(2-methylphenyl)methylamino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-11-4-2-3-5-12(11)9-17-10-13-8-14(16)6-7-15(13)18/h2-8,17-18H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFSYVZQZVSKEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2798722.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2798723.png)

![N'-(2,4-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2798724.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2798726.png)

![2-(3,5-dimethoxybenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2798730.png)

![Ethyl 3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2798735.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2798737.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2798742.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2798743.png)